3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol
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Overview
Description
3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol is an organic compound characterized by a bicyclic structure with a hydroxyl group attached to a propyl chain. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane framework, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylbicyclo[2.2.1]heptan-2-one.
Reduction: The ketone group in 3,3-dimethylbicyclo[2.2.1]heptan-2-one is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Alkylation: The resulting alcohol is then subjected to alkylation with 1-bromopropane in the presence of a strong base like potassium tert-butoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to a chloride derivative, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 3-{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}propanal.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The bicyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A precursor in the synthesis of 3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol.
3,3-Dimethylbicyclo[2.2.1]heptan-2-ylmethanamine: Another derivative with a similar bicyclic structure.
2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution on the propyl chain and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H22O |
---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propan-1-ol |
InChI |
InChI=1S/C12H22O/c1-12(2)10-6-5-9(8-10)11(12)4-3-7-13/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
WCRQSCYTAISVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CCCO)C |
Origin of Product |
United States |
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